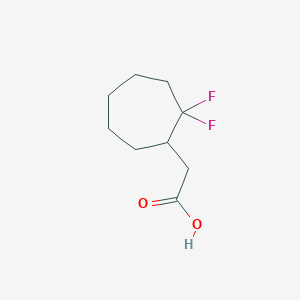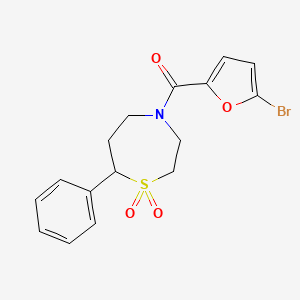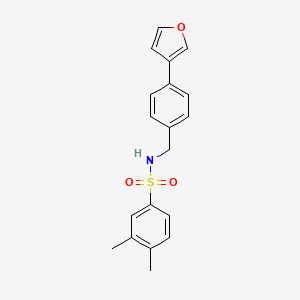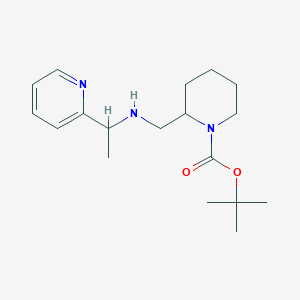
2-(2,2-Difluorocycloheptyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2-Difluorocycloheptyl)acetic acid” is a carboxylic acid derivative. It has a CAS Number of 1781080-57-6 and a molecular weight of 192.21 . The IUPAC name for this compound is 2-(2,2-difluorocycloheptyl)acetic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “2-(2,2-Difluorocycloheptyl)acetic acid” is 1S/C9H14F2O2/c10-9(11)5-3-1-2-4-7(9)6-8(12)13/h7H,1-6H2,(H,12,13) . This indicates that the compound has a cycloheptyl ring with two fluorine atoms attached to one of the carbon atoms in the ring. An acetic acid group is attached to the same carbon atom .Physical And Chemical Properties Analysis
“2-(2,2-Difluorocycloheptyl)acetic acid” is an oil . It has a molecular weight of 192.21 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Catalyst in Metal-Organic Frameworks Synthesis
Metal-Organic Frameworks (MOFs) are crucial in various scientific applications due to their extensive surface area and porosity. The synthesis of MIL-101(Cr), a prototypical MOF, can be enhanced through the introduction of acetic acid as a modulator. This addition, along with seeding, can significantly reduce the reaction temperature necessary for synthesis, thereby providing a more efficient method for creating MOFs with high yield and surface area. This process demonstrates the utility of acetic acid derivatives in facilitating MOF synthesis under less stringent conditions (Zhao et al., 2015).
Advancement in Biomass Conversion to Bioplastics
The catalytic oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA), a key precursor for bioplastics, represents another scientific application. Optimization techniques involving catalyst composition, solvent water concentration, and pressure have been developed to maximize FDCA yield. This process benefits from acetic acid's role in the solvent system, showcasing the importance of carboxylic acid derivatives in enhancing the efficiency of biomass conversion technologies (Zuo et al., 2016).
Role in Chemical Etching and Surface Modification
Chemical etching of SiGe/Si heterostructures using a mixture that includes acetic acid highlights the importance of carboxylic acid derivatives in materials science. The etching process benefits from acetic acid's ability to selectively etch SiGe over Si, which is crucial for the fabrication of electronic devices. The etch rate can be modulated by adjusting the solution's composition, demonstrating the versatility of acetic acid derivatives in tailoring surface properties of materials (Cams et al., 1995).
Safety and Hazards
The safety information for “2-(2,2-Difluorocycloheptyl)acetic acid” indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(2,2-difluorocycloheptyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c10-9(11)5-3-1-2-4-7(9)6-8(12)13/h7H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJHHJRDNAKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocycloheptyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2893272.png)

![(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate](/img/structure/B2893276.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)


![1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2893284.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2893285.png)




![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/no-structure.png)
![N-(2-Cyano-4-phenylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2893294.png)